2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

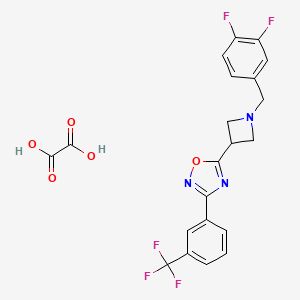

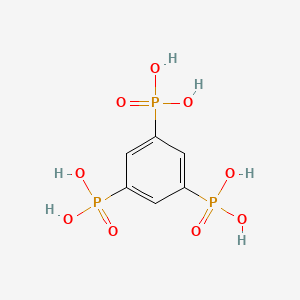

2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H7Cl2FN2O4S . It has an average mass of 365.164 Da and a monoisotopic mass of 363.948761 Da .

Molecular Structure Analysis

The molecular structure of 2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide consists of a benzenesulfonamide core with two chlorine atoms at the 2 and 5 positions, a 4-fluoro-3-nitrophenyl group attached to the nitrogen atom of the sulfonamide group .Aplicaciones Científicas De Investigación

Inhibition of β-catenin Signaling

2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is studied for its potential in inhibiting the Wnt/β-catenin signaling pathway, particularly in hepatocellular carcinoma. Alterations in structure-activity relationships of this compound are explored to identify agents that can effectively hinder this pathway, which is often upregulated in certain cancers (Kril et al., 2015).

Solid-Phase Synthesis

The compound is also utilized in solid-phase synthesis, serving as a key intermediate in various chemical transformations. These transformations often lead to the creation of diverse and privileged scaffolds, indicating the compound's significant role in chemical space mining and drug discovery processes (Fülöpová & Soural, 2015).

Enhanced Peroxidase Activity

In response to heavy metal stress, such as excess cadmium, derivatives of 2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide are observed to enhance peroxidase activity. This indicates potential applications in mitigating environmental stress or toxicological impacts (Huang et al., 2019).

Chemoselective Aromatic Substitution

The compound is involved in novel routes for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, showcasing its role in practical chemoselective aromatic substitution. This method is crucial for the synthesis of intermediates used in the creation of benzimidazoles and quinoxaline derivatives, important compounds in medicinal chemistry (Yu et al., 2022).

Propiedades

IUPAC Name |

2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2FN2O4S/c13-7-1-3-9(14)12(5-7)22(20,21)16-8-2-4-10(15)11(6-8)17(18)19/h1-6,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHBQTKWPFUUPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2452145.png)

![1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2452146.png)

![1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2452148.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2452149.png)

![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2452150.png)

![1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2452161.png)

![6-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3(2H)-thione](/img/structure/B2452162.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2452165.png)